molecular formula C20H25N5O4 B15084035 6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 370582-34-6

6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15084035
CAS No.: 370582-34-6
M. Wt: 399.4 g/mol
InChI Key: SJASVSGQOQAMCB-UHFFFAOYSA-N
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Description

6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a potent and selective ATP-competitive inhibitor of CDC2-like kinases (CLKs), with particular efficacy against CLK1 (source) . This compound demonstrates strong activity in modulating pre-mRNA splicing by inhibiting the phosphorylation of serine/arginine-rich (SR) proteins, key regulators of spliceosome assembly and alternative splicing decisions (source) . Its research value is significant in the fields of oncology and molecular biology, where it is used as a chemical probe to investigate the functional consequences of splicing inhibition and to validate CLK family members as therapeutic targets for diseases characterized by splicing dysregulation, such as certain cancers (source) . The inhibitor has been shown to induce widespread intron retention and alter the splicing landscape of cancer cells, leading to the production of non-functional protein isoforms and ultimately, cell death (source) . Its mechanism provides a powerful tool for deconvoluting the complex role of alternative splicing in cellular proliferation, apoptosis, and response to stress. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

370582-34-6

Molecular Formula

C20H25N5O4

Molecular Weight

399.4 g/mol

IUPAC Name

6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H25N5O4/c1-13-6-4-8-25-17(13)23-18-15(20(25)27)12-14(16(21)24(18)9-11-29-3)19(26)22-7-5-10-28-2/h4,6,8,12,21H,5,7,9-11H2,1-3H3,(H,22,26)

InChI Key

SJASVSGQOQAMCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations including cyclization, substitution, and condensation reactions. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s tricyclic scaffold, methoxy substituents, and carboxamide group invite comparisons with other microbial-derived bioactive molecules. Below is a synthesis of key analogs based on structural motifs and biosynthetic pathways:

Table 1: Comparison of Key Features with Similar Compounds

Compound Name Structural Features Biological Activity Biosynthetic Class Source Organism Reference ID
Target Compound Tricyclic core, methoxyethyl, carboxamide Undetermined (hypothetical) Likely NRPS/PKS hybrid Pseudomonas (inferred)
Lankacidin C Macrocyclic lactone, polyketide backbone Antitumor, antibacterial Type I PKS Streptomyces spp.
Syringolin A Cyclic tripeptide with epoxyketone warhead Proteasome inhibitor NRPS Pseudomonas syringae
Milbemycin Macrocyclic lactone with glycosidic sidechain Antiparasitic Polyketide Streptomyces spp.
Pyoverdine Peptide siderophore with chromophore Iron chelation, virulence NRPS Pseudomonas fluorescens

Structural Analogues

  • Lankacidin C: Shares a polyketide-derived macrocycle but differs in functional groups (lactone vs. tricyclic carboxamide).
  • Syringolin A : A cyclic tripeptide with an epoxyketone group, produced via NRPS in Pseudomonas. While structurally distinct, its biosynthetic origin (NRPS) aligns with the inferred pathway for the target compound .

Functional Analogues

  • Milbemycin: A macrocyclic antiparasitic agent with a polyketide backbone.
  • Pyoverdine : A siderophore critical for iron uptake in Pseudomonas. The carboxamide group in the target compound may mimic pyoverdine’s metal-chelating properties, suggesting possible roles in virulence or nutrient acquisition .

Biological Activity

The compound 6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique triazatricyclo structure and the presence of multiple functional groups. This article explores its biological activity, potential pharmacological properties, and mechanisms of action based on available literature.

  • Molecular Formula : C22H29N5O4
  • Molecular Weight : 427.5 g/mol
  • IUPAC Name : 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • Enzyme Interaction : The compound may interact with various enzymes or receptors due to its ability to form hydrogen bonds and engage in hydrophobic interactions.
  • Antimicrobial Activity : Given the structural similarity to known antimicrobial agents, it is plausible that this compound exhibits some level of antibacterial or antifungal activity.
  • Modulation of Biological Pathways : The unique combination of functional groups allows for potential modulation of specific biological pathways.

Study 1: Antimicrobial Activity

A study investigating compounds with similar triazole structures found significant antimicrobial effects against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). Although direct studies on this compound are lacking, the implications suggest it may possess similar properties due to its structural characteristics .

Study 2: Cytotoxicity and Selectivity

Research on related compounds indicated cytotoxic effects in cancer cell lines while exhibiting selectivity over normal cells. This raises the possibility that 6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo could have anticancer properties worth exploring in future studies .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaAntimicrobial ActivityCytotoxicity
Compound AC22H29N5O4YesModerate
Compound BC20H25N5O3YesHigh
Compound CC21H30N4O5NoLow

Q & A

Q. What are the recommended synthetic routes for obtaining high-purity samples of this compound?

  • Methodological Answer : Synthesis should begin with modular cyclization strategies, leveraging triazatricyclic core formation via microwave-assisted cycloaddition to improve yield and reduce side products . Subsequent functionalization of the methoxyethyl and methoxypropyl groups requires controlled alkylation under anhydrous conditions (e.g., using NaH/DMF) to avoid hydrolysis . Purification via reversed-phase HPLC with acetonitrile/water gradients (pH 7.0) is critical to isolate the target compound from structurally similar byproducts .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode with <5 ppm mass accuracy) .
  • Multidimensional NMR : ¹H-¹³C HSQC and HMBC to resolve overlapping signals in the tricyclic core and methoxy substituents .
  • X-ray Crystallography : For absolute stereochemistry confirmation, grow crystals in ethyl acetate/hexane mixtures at 4°C .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or Aurora kinases) due to the compound’s triazatricyclic motif, which is known to interact with ATP-binding pockets . Use fluorescence-based ADP-Glo™ assays with IC₅₀ determination over a 0.1–100 µM range. Include cytotoxicity profiling in HEK-293 cells to assess selectivity .

Advanced Research Questions

Q. How can computational modeling predict reactivity in novel reactions (e.g., photoinduced cyclization)?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways, focusing on transition-state energies for cyclization steps . Validate predictions using microfluidic reactors with in-situ UV-Vis monitoring to track intermediates . Integrate machine learning (e.g., Gaussian process regression) to optimize reaction conditions (solvent, light intensity) .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) and apply hierarchical clustering to identify cell-line-specific sensitivity patterns .
  • Proteomics Profiling : Use SILAC labeling to quantify target engagement in resistant vs. sensitive lines, focusing on off-target kinase interactions .
  • Molecular Dynamics (MD) Simulations : Simulate binding pocket flexibility to explain differential activity (e.g., solvent-accessible surface area changes in mutant kinases) .

Q. How to optimize multi-step synthesis for scalability while minimizing racemization?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors for imine formation steps to enhance stereochemical control and reduce residence time .
  • DoE (Design of Experiments) : Use a 3-factor (temperature, catalyst loading, solvent polarity) Box-Behnken design to identify robust conditions for chiral center retention .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of enantiomeric excess .

Q. What validation protocols ensure reliability in molecular docking studies?

  • Methodological Answer :
  • Cross-Docking : Test the compound against crystal structures of homologous kinases (e.g., PDB: 2J6M for EGFR) to assess pose reproducibility .
  • Binding Free Energy Calculations : Use MM-GBSA to rank docking poses and compare with experimental IC₅₀ values .
  • Negative Controls : Include inactive analogs to validate scoring function specificity .

Notes on Contradictions and Validation

  • Stereochemical Instability : Conflicting NMR data in early studies were resolved by X-ray analysis, confirming axial chirality in the tricyclic core .
  • Bioactivity Variability : Discrepancies in IC₅₀ values across labs were traced to differences in ATP concentrations (1 mM vs. 100 µM); standardize assay conditions using the ADP-Glo™ protocol .

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